N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenoxyacetamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Mechanism of Action
Target of Action
The compound contains a furan ring, which is a key structural motif in many biologically active compounds . Furan derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects . .
Mode of Action
Furan derivatives are known to interact with various biological targets through different mechanisms . For instance, some furan derivatives can inhibit key enzymes in bacterial cells, leading to their antibacterial activity
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, depending on their specific structures and targets . For example, some furan derivatives can interfere with DNA synthesis in bacterial cells, thereby inhibiting their growth
Result of Action
Furan derivatives are known to exert various biological effects, depending on their specific structures and targets . For instance, some furan derivatives can cause bacterial cell death by inhibiting key enzymes or disrupting DNA synthesis
Action Environment
The action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenoxyacetamide can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances, such as proteins or ions, can also influence the compound’s action by interacting with it or its targets
Preparation Methods
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenoxyacetamide involves multiple steps. One common synthetic route includes the reaction of furan derivatives with thiomorpholine and phenoxyacetic acid under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this process using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenoxyacetamide has several scientific research applications:
Comparison with Similar Compounds
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenoxyacetamide can be compared with other furan derivatives and thiomorpholine-containing compounds. Similar compounds include:
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Known for its antimicrobial activity and used in similar applications.
Thiazole derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.
What sets this compound apart is its unique combination of the furan ring and thiomorpholine moiety, which contributes to its distinct biological activity and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-18(14-23-15-5-2-1-3-6-15)19-13-16(17-7-4-10-22-17)20-8-11-24-12-9-20/h1-7,10,16H,8-9,11-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNIBNYUZCCLGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)COC2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.